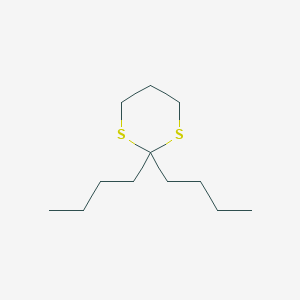
2,2-Dibutyl-1,3-dithiane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dibutyl-1,3-dithiane is an organic compound belonging to the class of 1,3-dithianes. These compounds are characterized by a six-membered ring containing two sulfur atoms at positions 1 and 3. The presence of two butyl groups at the 2-position makes this compound unique. This compound is often used in organic synthesis due to its stability and reactivity.
Preparation Methods
2,2-Dibutyl-1,3-dithiane can be synthesized through the reaction of a carbonyl compound with 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a thioacetal intermediate, which is then cyclized to form the dithiane ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2,2-Dibutyl-1,3-dithiane undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like KMnO₄ or OsO₄ to form sulfoxides or sulfones.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like RLi or RMgX replace one of the butyl groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,2-Dibutyl-1,3-dithiane has several applications in scientific research:
Chemistry: It is used as a protecting group for carbonyl compounds in organic synthesis. The stability of the dithiane ring allows for selective reactions at other sites in the molecule.
Mechanism of Action
The mechanism of action of 2,2-Dibutyl-1,3-dithiane involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The sulfur atoms in the dithiane ring can stabilize negative charges, making the compound a versatile intermediate in various organic reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
2,2-Dibutyl-1,3-dithiane can be compared with other 1,3-dithianes, such as 2,2-diphenyl-1,3-dithiane and 2-methyl-1,3-dithiane . These compounds share similar structural features but differ in their substituents at the 2-position. The unique butyl groups in this compound provide distinct reactivity and stability compared to its analogs .
Properties
CAS No. |
76467-38-4 |
|---|---|
Molecular Formula |
C12H24S2 |
Molecular Weight |
232.5 g/mol |
IUPAC Name |
2,2-dibutyl-1,3-dithiane |
InChI |
InChI=1S/C12H24S2/c1-3-5-8-12(9-6-4-2)13-10-7-11-14-12/h3-11H2,1-2H3 |
InChI Key |
RKYHYDYPMMCEJS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(SCCCS1)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















